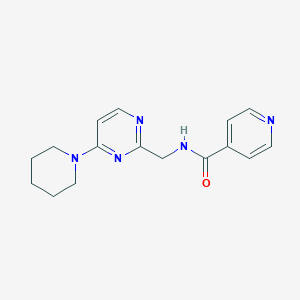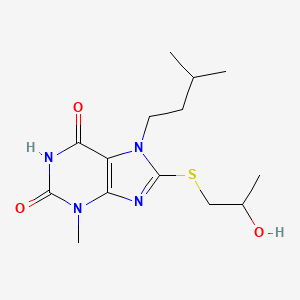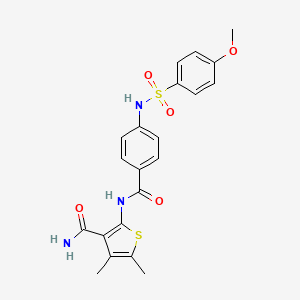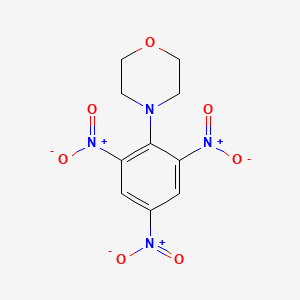![molecular formula C14H14N4OS2 B2628844 3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-05-9](/img/structure/B2628844.png)
3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d]thiazol-2(3H)-one ring, a 1,2,4-triazole ring, and an allylthio group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a benzo[d]thiazol-2(3H)-one ring, a 1,2,4-triazole ring, and an allylthio group. The benzo[d]thiazol-2(3H)-one ring is a heterocyclic compound that contains a benzene ring fused to a thiazole ring . The 1,2,4-triazole ring is a type of azole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The allylthio group is a sulfur-containing functional group derived from allyl compounds .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound and its derivatives are synthesized for exploring their chemical properties and potential applications. For instance, derivatives of 1,2,4-triazole and benzo[d]thiazole have been synthesized to study their biological activities, indicating a broad interest in their functional capabilities and structural variations (Uma et al., 2017). Such research often focuses on developing new synthetic methodologies or improving existing ones for these compounds.
Biological Activity
The biological activity of these compounds is a major area of research, with studies often focusing on their antimicrobial and anticancer properties. For example, derivatives of 1,2,4-triazole have shown activity against various bacteria and cancer cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents (Ostapiuk et al., 2015). These activities are attributed to the specific structural features of the compounds, which interact with biological targets in distinct ways.
Antioxidant and Anti-Inflammatory Applications
Some derivatives exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress-induced damage. This suggests potential therapeutic applications in diseases associated with oxidative stress (Gopi et al., 2016). The anti-inflammatory properties of these compounds can also be explored, given the close relationship between inflammation and oxidative stress.
Corrosion Inhibition
Research has explored the use of triazole derivatives as corrosion inhibitors for metals, demonstrating their utility in extending the lifespan of metal components in industrial applications (Yadav et al., 2013). This application is particularly relevant in industries where metal corrosion poses significant challenges, such as in the oil and gas sector.
Propiedades
IUPAC Name |
3-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-3-8-20-13-16-15-12(17(13)2)9-18-10-6-4-5-7-11(10)21-14(18)19/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVBNDCIGMCXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2628763.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)




![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628777.png)
![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)
![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)
![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)
